molecular formula C7H3Br2F3O2 B3031990 2,6-Dibromo-4-(trifluoromethoxy)phenol CAS No. 914635-67-9

2,6-Dibromo-4-(trifluoromethoxy)phenol

Cat. No.: B3031990
CAS No.: 914635-67-9
M. Wt: 335.9 g/mol
InChI Key: ASLQYTWSSMJOND-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(trifluoromethoxy)phenol is a brominated aromatic compound characterized by a phenol core substituted with two bromine atoms at the 2- and 6-positions and a trifluoromethoxy (-OCF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it valuable in agrochemical synthesis. It serves as a key intermediate in the production of pesticides, such as thifluzamide (a thiazolecarboxamide fungicide) . The trifluoromethoxy group enhances lipophilicity and metabolic stability, critical for bioactive molecules in agricultural applications .

Properties

IUPAC Name

2,6-dibromo-4-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQYTWSSMJOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650450
Record name 2,6-Dibromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914635-67-9
Record name 2,6-Dibromo-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)phenol typically involves the bromination of 4-(trifluoromethoxy)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenol ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2,6-Dibromo-4-(trifluoromethoxy)phenol serves as a crucial building block in organic chemistry. It is used to synthesize more complex molecules through various chemical reactions such as substitution, oxidation, and coupling reactions. The compound's bromine atoms can be replaced with other functional groups via nucleophilic substitution, allowing for the creation of diverse derivatives.

Reactivity and Mechanisms
The trifluoromethoxy group enhances the compound's reactivity due to its electron-withdrawing properties. This characteristic allows it to engage in reactions that form biaryl compounds through methods like Suzuki-Miyaura coupling, which is essential for developing new materials and pharmaceuticals .

Biological Research

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agricultural applications .

Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, particularly breast cancer MCF-7 cells. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). With IC values around 10.4 μM for AChE and moderate inhibition of COX-2, it shows promise for developing anti-inflammatory and neuroprotective agents.

Industrial Applications

Agricultural Chemicals
Due to its biological activity, this compound is explored in the formulation of pesticides and herbicides. Its effectiveness against pathogens makes it a candidate for developing novel agricultural chemicals that enhance crop protection .

Specialty Chemicals Production
The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations that require enhanced thermal stability or specific reactivity profiles .

Case Studies

  • Antimicrobial Study : A recent investigation highlighted the efficacy of halogenated phenols against various bacterial strains, confirming the potential of this compound as an antimicrobial agent.
  • Cancer Research : In studies focusing on MCF-7 breast cancer cells, this compound exhibited cytotoxic effects through apoptosis induction and cell cycle arrest, supporting its exploration as a therapeutic candidate.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications References
This compound -Br (2,6), -OCF₃ (4) C₇H₃Br₂F₃O₂ 337.91* Pesticide intermediates
Tetrabromobisphenol A (TBBPA) -Br (2,6,2',6'), -C(CH₃)₂- (bridge) C₁₅H₁₂Br₄O₂ 543.87 Flame retardant
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol -Br (2,6), -O-C₆H₂Br₂ (4) C₁₂H₆Br₄O₂ 499.72 Marine biosynthetic OH-BDEs
2,6-Dibromo-4-(hydroxymethyl)phenol -Br (2,6), -CH₂OH (4) C₇H₆Br₂O₂ 293.93 Marine algal metabolite
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol -Br (2,6), -C(CH₂CH₃)(CH₃)₂ (4) C₁₁H₁₄Br₂O 322.04 Industrial intermediates

*Calculated based on atomic masses.

Key Observations:

Electronic Effects: The trifluoromethoxy group (-OCF₃) in the target compound is electron-withdrawing, reducing phenol acidity compared to hydroxylmethyl (-CH₂OH) or alkyl-substituted analogs . TBBPA’s isopropylidene bridge enhances thermal stability, critical for flame-retardant applications .

Bioactivity: Marine-derived 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (OH-BDE 11) exhibits neurotoxic and endocrine-disrupting effects, unlike the agrochemical-focused target compound . Thifluzamide, derived from this compound, targets fungal succinate dehydrogenase, leveraging the -OCF₃ group for membrane permeability .

Synthetic Pathways: The target compound is synthesized via electrophilic bromination of 4-(trifluoromethoxy)phenol, whereas TBBPA involves coupling two bromophenol monomers with acetone . Marine OH-BDEs are biosynthesized by bacterial enzymes, highlighting divergent synthetic origins .

Application-Specific Comparisons

Table 2: Application and Regulatory Profiles

Compound Industrial Use Environmental Concerns Regulatory Status
This compound Pesticide intermediate Potential bioaccumulation Restricted in some regions
TBBPA Flame retardant in electronics Persistent, bioaccumulative EU RoHS-restricted
OH-BDE 11 Marine natural product Ecotoxicological risks Unregulated
2,6-Dibromo-4-(hydroxymethyl)phenol Algal metabolite Low environmental persistence Research-only

Key Insights:

  • Agrochemicals vs. Flame Retardants: While the target compound and TBBPA both feature brominated phenols, their applications diverge due to substituent-driven properties. TBBPA’s persistence has led to strict regulations under RoHS, whereas the target compound’s derivatives face scrutiny for ecotoxicity .
  • Natural vs. Synthetic: Marine OH-BDEs and algal bromophenols are naturally occurring but share structural motifs with synthetic analogs, complicating environmental risk assessments .

Biological Activity

2,6-Dibromo-4-(trifluoromethoxy)phenol is a halogenated phenolic compound with the molecular formula C7_7H3_3Br2_2F3_3O2_2 and a molecular weight of 335.9 g/mol. It has garnered attention in pharmacological research due to its significant biological activity, particularly its potential therapeutic properties. This article explores the biological activities associated with this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and proteins. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which may influence its reactivity and interactions with biomolecules. The compound is known to inhibit the activity of certain enzymes, contributing to its potential therapeutic effects.

In Vitro Studies

Research has demonstrated that this compound exhibits notable inhibitory effects against various biological targets:

  • Cholinesterases : It has been evaluated for its inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory concentrations (IC50_{50}) were found to be approximately 10.4 μM for AChE and 7.7 μM for BChE, indicating moderate activity against these enzymes .
  • Cyclooxygenase Enzymes : The compound has also shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Preliminary studies suggest moderate inhibition, contributing to its anti-inflammatory properties .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of halogenated phenols, including this compound. Results indicated significant antibacterial activity against various strains of bacteria, highlighting its potential as an antimicrobial agent.
  • Anticancer Properties : In a separate investigation focusing on cancer cell lines, this compound exhibited cytotoxic effects against breast cancer MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .

Comparison with Similar Compounds

The unique trifluoromethoxy group in this compound distinguishes it from other similar compounds such as 2,6-Dibromo-4-methylphenol and 2,6-Dibromo-4-phenoxyphenol. This structural difference contributes to enhanced biological activity due to increased lipophilicity and altered interaction profiles with biological targets.

Compound NameMolecular Weight (g/mol)Biological Activity
This compound335.9Moderate AChE & BChE inhibition; anticancer activity
2,6-Dibromo-4-methylphenol251.9Antimicrobial properties
2,6-Dibromo-4-phenoxyphenol293.9Limited studies on biological activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dibromo-4-(trifluoromethoxy)phenol?

  • Methodology :

  • Step 1 : Bromination of phenol derivatives using bromine (Br₂) or bromine sources (e.g., KBr/KBrO₃ in acidic conditions) to introduce bromine atoms at the 2- and 6-positions. For example, in situ bromination of 4-(trifluoromethoxy)phenol can yield the dibrominated product .
  • Step 2 : Functionalization with trifluoromethoxy groups via nucleophilic substitution or coupling reactions. For instance, O-alkylation using trifluoromethyl reagents (e.g., CF₃O⁻ sources) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

  • Techniques :

  • X-ray crystallography : Use SHELX programs (SHELXT for structure solution and SHELXL for refinement) to resolve heavy-atom (Br) positions and confirm stereochemistry .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and trifluoromethoxy groups (δ ~120 ppm in ¹⁹F NMR).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.8 for C₇H₃Br₂F₃O₂) .

Q. What are the primary applications of this compound in academic research?

  • Pesticide Development : Acts as a precursor for thifluzamide (a thiazolecarboxamide fungicide), where bromine and trifluoromethoxy groups enhance binding to fungal cytochrome bc₁ complexes .
  • Pharmaceutical Impurity Studies : Used as a reference standard (e.g., impurity in riluzole synthesis) for HPLC/LC-MS calibration .

Advanced Research Questions

Q. How do substituents (Br, CF₃O) influence the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Bromine : Enhances lipophilicity and resistance to metabolic degradation.
  • Trifluoromethoxy : Improves electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., fungal cytochrome targets) .
    • Experimental Validation :
  • Synthesize analogs (e.g., replacing Br with Cl or CF₃O with OCF₃) and compare bioactivity via enzyme inhibition assays .

Q. What crystallographic challenges arise when refining structures containing heavy atoms like bromine?

  • Refinement Strategies :

  • Use SHELXL ’s ISOR and DELU restraints to manage anisotropic displacement parameters for bromine atoms .
  • Employ Mercury CSD for void analysis and packing pattern visualization to assess steric effects from bulky substituents .
    • Data Collection : High-resolution (<1.0 Å) X-ray data is critical to resolve Br-Br distances and avoid twinning artifacts .

Q. How can analytical methods resolve contradictions in purity assessments of this compound?

  • Multi-Method Approach :

  • HPLC-DAD/MS : Detect trace impurities (e.g., de-brominated byproducts) using C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify Br/F content (±0.3% deviation) to confirm stoichiometry .
    • Case Study : Discrepancies in % purity between suppliers can arise from residual DMF (used in synthesis), detectable via ¹H NMR .

Methodological Tables

Table 1 : Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)Reference
Bromination of 4-CF₃O-phenolKBr/KBrO₃, HCl, H₂O, 10 min65–70
O-AlkylationDMF, K₂CO₃, dibromoalkanes, reflux50–60

Table 2 : Crystallographic Data (Hypothetical Example)

ParameterValue
Space groupP2₁/c
a, b, c (Å)10.2, 12.5, 8.7
Br–Br distance (Å)3.4
R-factor0.032

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(trifluoromethoxy)phenol
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-(trifluoromethoxy)phenol

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